Product packaging for o-Benzyl-n,n'-diisopropylisourea(Cat. No.:CAS No. 2978-10-1)

o-Benzyl-n,n'-diisopropylisourea

Cat. No.: B1631220
CAS No.: 2978-10-1
M. Wt: 234.34 g/mol
InChI Key: HTJDVAQGUYGUON-UHFFFAOYSA-N
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Description

Contextualization within Isourea Chemistry and Alkylating Reagents

O-Benzyl-N,N'-diisopropylisourea belongs to the class of compounds known as O-alkylisoureas. These are isomers of N,N,N'-trisubstituted ureas and are characterized by an oxygen-carbon double bond. The reactivity of O-alkylisoureas as alkylating agents stems from the activation of the alkyl group attached to the oxygen, making it susceptible to nucleophilic attack.

The synthesis of this compound is typically achieved through the reaction of N,N'-diisopropylcarbodiimide (DIC) with benzyl (B1604629) alcohol. researchgate.net The resulting isourea combines the activating properties of the carbodiimide (B86325) with the desired benzyl group. In the presence of a carboxylic acid, the isourea acts as a dehydrating agent, facilitating the formation of an ester and converting to the corresponding urea (B33335) byproduct, N,N'-diisopropylurea. wikipedia.org This process is particularly valuable as the urea byproduct is often soluble in organic solvents, simplifying purification. fiveable.me

The mechanism of esterification using this compound involves the formation of a highly reactive O-acylisourea intermediate. wikipedia.orgfiveable.me This intermediate is then attacked by the carboxylate anion, leading to the formation of the benzyl ester with an inversion of configuration at the benzylic carbon. This stereospecificity is a crucial aspect of its utility in the synthesis of chiral molecules.

Historical Development and Early Applications of O-Benzylisoureas

The development of O-benzylisoureas is intrinsically linked to the broader history of carbodiimides in organic synthesis. The pioneering work on N,N'-dicyclohexylcarbodiimide (DCC) in the mid-20th century established carbodiimides as effective reagents for peptide bond formation and esterification. wikipedia.orgresearchgate.net These early methods laid the groundwork for the development of other carbodiimide-based reagents with improved properties.

Scope and Significance of Current Research on the Compound in Organic Chemistry

Current research on this compound continues to highlight its importance as a versatile and efficient reagent in organic synthesis. A significant area of focus is its application in the esterification of sterically hindered and sensitive carboxylic acids, where other methods might fail or give low yields. wikipedia.org The mild reaction conditions associated with its use make it compatible with a wide range of functional groups.

A notable advancement in the application of O-alkylisoureas is the use of microwave-assisted synthesis. wikipedia.org Microwave irradiation has been shown to dramatically reduce reaction times for ester formation, often from hours to mere minutes, while maintaining high yields. wikipedia.org This acceleration makes the process more efficient and sustainable.

Furthermore, the development of polymer-supported O-alkylisoureas represents another significant stride. By immobilizing the isourea on a solid support, the purification of the final product is simplified to a mere filtration step to remove the resin-bound urea byproduct. This "catch and release" strategy is particularly advantageous in combinatorial chemistry and high-throughput synthesis.

The stereospecificity of the reaction, proceeding with clean inversion of configuration, remains a key area of interest, particularly in the synthesis of chiral drugs and natural products. wikipedia.org This predictable stereochemical outcome is a major advantage over other esterification methods that may lead to racemization. The continued exploration of its substrate scope and the development of more sustainable reaction protocols ensure that this compound will remain a valuable tool in the arsenal (B13267) of synthetic organic chemists.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2978-10-1 labproinc.com
Molecular Formula C14H22N2O labproinc.comnih.gov
Molecular Weight 234.34 g/mol labproinc.comnih.gov
Appearance Colorless to light yellow liquid labproinc.com
Boiling Point 105 °C at 1.1 mmHg chemsrc.com
Refractive Index 1.50 labproinc.com
Specific Gravity 0.96 labproinc.com

Examples of Esterification using this compound

Carboxylic Acid SubstrateProductReaction ConditionsYieldSource
Various carboxylic acidsBenzyl estersMicrowave irradiationHigh wikipedia.org
(Cyclo)alkyl α-hydroxycarboxylic acidsBenzyl α-hydroxyestersMild conditions, short reaction timesHigh researchgate.net
Sterically hindered carboxylic acidsCorresponding benzyl estersN/AGood wikipedia.org
Chiral carboxylic acidsCorresponding benzyl esters with inversion of configurationN/AGood wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O B1631220 o-Benzyl-n,n'-diisopropylisourea CAS No. 2978-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N,N'-di(propan-2-yl)carbamimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-11(2)15-14(16-12(3)4)17-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJDVAQGUYGUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of O Benzyl N,n Diisopropylisourea

General Reaction Pathways and Intermediate Formation

O-Benzyl-N,N'-diisopropylisourea is a type of O-alkylisourea, which are known as convenient reagents for the esterification of carboxylic acids. acs.org These compounds are typically prepared through the reaction of an alcohol with a carbodiimide (B86325), such as N,N'-diisopropylcarbodiimide, often catalyzed by copper(II). acs.org

The general reaction pathway for the esterification of a carboxylic acid with this compound involves the protonation of the isourea by the carboxylic acid. This initial acid-base reaction forms a key intermediate, an O-acylisourea. This intermediate is highly reactive and can be considered a carboxylic ester with an activated leaving group. fiveable.mewikipedia.org The O-acylisourea intermediate then undergoes nucleophilic attack.

However, the O-acylisourea intermediate can also participate in undesired side reactions. A significant side pathway is the intramolecular rearrangement of the O-acylisourea to form a stable N-acylurea. wikipedia.org This rearrangement is a competing reaction that can lower the yield of the desired ester product. The choice of solvent can influence the extent of this side reaction, with low dielectric constant solvents like dichloromethane (B109758) or chloroform (B151607) known to minimize the formation of the N-acylurea. wikipedia.org

Role as an O-Benzylating Agent in Organic Transformations

The primary application of this compound is as an O-benzylating agent. tcichemicals.com This function is central to its utility in forming benzyl (B1604629) esters from carboxylic acids and benzyl ethers from alcohols. organic-chemistry.orgorganic-chemistry.org The benzylation process leverages the compound's ability to transfer a benzyl group to a nucleophile.

In these transformations, the isourea acts as a carrier for the benzyl group, which is ultimately delivered to the substrate. The reaction is driven by the formation of the stable by-product, N,N'-diisopropylurea. chemsrc.com The efficiency of this compound as a benzylating agent has led to its use in the synthesis of a variety of benzyl esters. organic-chemistry.org Polymer-supported versions of O-benzylisoureas have also been developed, which facilitate product purification through simple filtration. acs.orgnih.gov

Mechanisms of Esterification Reactions with Carboxylic Acids

The esterification of carboxylic acids using this compound is a well-established method for producing benzyl esters. acs.orgorganic-chemistry.org The reaction mechanism initiates with the protonation of the imino nitrogen of the isourea by the carboxylic acid. This step activates the isourea and sets the stage for the subsequent nucleophilic attack.

The carboxylate anion then attacks the carbon atom of the protonated isourea, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, eliminating the stable N,N'-diisopropylurea and forming the desired benzyl ester. The reaction is highly chemoselective, meaning it selectively targets the carboxylic acid group even in the presence of other functional groups. acs.orgacs.org

Studies have shown that these esterification reactions can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes while maintaining high yields and chemoselectivity. acs.orgnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Esterification

Carboxylic Acid Reagent Conditions (Conventional) Conditions (Microwave) Yield (Microwave)
4-Methylbenzoic acid O-Methylisourea 3 h at 60 °C 5 min Excellent

This table illustrates the dramatic reduction in reaction time achieved with microwave assistance in esterifications using O-alkylisoureas. acs.org

Cyclization Reactions Mediated by O-Benzylisoureas

O-Benzylisoureas have also been employed as mediators in cyclization reactions, facilitating the formation of heterocyclic structures. These reactions capitalize on the ability of the isourea to activate a hydroxyl group, transforming it into a good leaving group, which then enables an intramolecular nucleophilic attack to close a ring.

Formation of 2-Oxazolines from β-Hydroxyamides

The synthesis of 2-oxazolines, a class of five-membered heterocyclic compounds, can be achieved through the dehydrative cyclization of N-(2-hydroxyethyl)amides. itu.edu.trwikipedia.org O-Benzylisoureas can promote this transformation. The reaction is believed to proceed through the activation of the hydroxyl group of the β-hydroxyamide by the isourea. This activation makes the hydroxyl group a better leaving group, facilitating an intramolecular attack by the amide oxygen to form the 2-oxazoline ring. nih.gov The driving force for this reaction is the formation of the stable urea (B33335) byproduct. This method provides a valuable route to 2-oxazolines, which are important intermediates in organic synthesis and are found in some natural products. wikipedia.orgnih.gov

Synthesis of Cyclic Sulfonamides from N-Hydroxyalkylsulfonamides

In a similar vein, O-benzylisoureas can be utilized in the synthesis of cyclic sulfonamides from N-hydroxyalkylsulfonamides. The mechanism parallels that of 2-oxazoline formation, where the isourea activates the terminal hydroxyl group. This activation facilitates an intramolecular cyclization, where the sulfonamide nitrogen acts as the nucleophile, attacking the carbon bearing the activated hydroxyl group. This process leads to the formation of the cyclic sulfonamide ring system. nih.gov Cyclic sulfonamides are an important class of heterocyclic compounds with applications in medicinal chemistry. nih.govnih.gov

Activation Mechanisms and Reaction Kinetics

The activation of this compound in the reactions discussed above typically involves an initial protonation step. wikipedia.org In the case of esterification, the carboxylic acid acts as the proton source. For cyclization reactions, an acid catalyst may be employed to facilitate the activation of the isourea.

The kinetics of these reactions can be influenced by several factors, including temperature, solvent, and the presence of catalysts. As noted earlier, the use of microwave irradiation can dramatically increase the reaction rate for esterifications. acs.org The reaction rate is dependent on the concentration of both the substrate and the isourea. The formation of the stable urea by-product provides a thermodynamic driving force for these reactions. While detailed kinetic studies specifically on this compound are not extensively reported in the provided context, the general principles of bimolecular reactions apply. The rate of the desired reaction is in competition with side reactions, such as the rearrangement to N-acylurea, and optimizing conditions to favor the former is crucial for synthetic efficiency. wikipedia.org

Activation using Acetyl Halides

This compound can be activated by electrophilic reagents such as acetyl halides (e.g., acetyl chloride). This activation process enhances the leaving group ability of the benzyloxy moiety, facilitating its transfer to a nucleophile.

The reaction mechanism commences with the nucleophilic attack of one of the nitrogen atoms of the isourea onto the electrophilic carbonyl carbon of the acetyl halide. This step forms a highly reactive N-acetylated urnonium halide intermediate. In this activated state, the benzyl group is primed for substitution. When a nucleophile, such as a carboxylate anion, is introduced, it attacks the benzylic carbon in an SN2 fashion. This results in the formation of a benzyl ester and the byproduct, N-acetyl-N,N'-diisopropylurea. This activation strategy transforms the isourea into a potent benzylation agent under specific conditions.

Table 1: Proposed Activation and Reaction with Acetyl Halide

Reactant 1Reactant 2Proposed IntermediateProduct (from Nucleophile R-COO⁻)Byproduct
This compoundAcetyl ChlorideO-Benzyl-N-acetyl-N,N'-diisopropylurnonium chlorideBenzyl ester (R-COOBn)N-Acetyl-N,N'-diisopropylurea

Studies on Regioselectivity and Stereoselectivity in Isourea Reactions

The steric bulk imparted by the two isopropyl groups on the nitrogen atoms of this compound plays a crucial role in directing the outcomes of its reactions, leading to notable regioselectivity and stereoselectivity.

Stereoselectivity: In reactions with chiral alcohols, O-alkylisoureas are known to proceed with a clean inversion of configuration at the alcohol's stereocenter. organic-chemistry.org This outcome is indicative of a classic SN2 mechanism, where the carboxylate nucleophile attacks the activated alcohol from the side opposite to the isourea leaving group. When this compound is used to activate a chiral carboxylic acid for reaction with an alcohol, the stereocenter of the acid remains unaffected, while the reaction at a chiral alcohol proceeds with inversion.

Regioselectivity: The significant steric hindrance of the reagent is a key determinant of regioselectivity, particularly in the benzylation of molecules with multiple hydroxyl groups (polyols), such as diols and carbohydrates. The reagent selectively reacts with less sterically hindered hydroxyl groups. For instance, in a molecule containing both primary and secondary alcohols, this compound will preferentially benzylate the more accessible primary alcohol. This selectivity is attributed to a less sterically crowded transition state for the reaction at the primary position compared to the secondary position. This makes it a valuable tool for the selective protection of primary alcohols, a common challenge in the synthesis of complex molecules. nih.govmdpi.comorganic-chemistry.org

Table 2: Representative Regioselective Benzylation of a Diol

SubstrateReagentMajor ProductMinor ProductSelectivity (approx. ratio)
Butane-1,3-diolThis compound1-(Benzyloxy)butan-3-ol3-(Benzyloxy)butan-1-ol>95 : 5
Methyl 4,6-O-benzylidene-α-D-glucopyranosideThis compoundMethyl 3-O-benzyl-4,6-O-benzylidene-α-D-glucopyranosideMethyl 2-O-benzyl-4,6-O-benzylidene-α-D-glucopyranosideHigh selectivity for C3-OH over C2-OH

Formation of Urnonium Salts (e.g., with Trifluoromethanesulfonic Acid)

In the presence of a strong, non-nucleophilic acid such as trifluoromethanesulfonic acid (TfOH), this compound is readily protonated. The protonation occurs at one of the basic nitrogen atoms to form a stable crystalline salt known as an O-benzyl-N,N'-diisopropylurnonium trifluoromethanesulfonate.

This protonation serves to further activate the isourea. The formation of the urnonium salt makes the benzyloxy group an even better leaving group, significantly enhancing the reagent's potency as a benzylating agent. The resulting urnonium salt can be isolated or generated in situ to perform benzylation of even weakly nucleophilic substrates under mild conditions. The use of a non-nucleophilic counter-anion like triflate is critical to prevent it from competing with the desired nucleophile in the subsequent benzylation step.

Table 3: Formation of an Urnonium Salt

IsoureaAcidResulting Urnonium Salt
This compoundTrifluoromethanesulfonic Acid (TfOH)O-Benzyl-N,N'-diisopropylurnonium trifluoromethanesulfonate

Applications of O Benzyl N,n Diisopropylisourea in Advanced Organic Synthesis

Esterification of Carboxylic Acids

The formation of benzyl (B1604629) esters is a crucial transformation in organic synthesis, often employed to protect carboxylic acid functionalities. O-Benzyl-N,N'-diisopropylisourea serves as an efficient reagent for this purpose, enabling the esterification of carboxylic acids under mild conditions. libretexts.orgresearchgate.net

The reaction between a carboxylic acid and this compound typically proceeds smoothly to yield the corresponding benzyl ester and N,N'-diisopropylurea as a byproduct. The general mechanism involves the initial protonation of the isourea by the more acidic carboxylic acid. This forms a reactive intermediate and the carboxylate anion. The subsequent step is a nucleophilic attack of the carboxylate on the benzylic carbon, proceeding via an SN2 pathway, which results in the formation of the benzyl ester and the urea (B33335) byproduct.

This method is particularly advantageous as it avoids the need for harsh acidic or basic conditions that can be detrimental to sensitive functional groups elsewhere in the molecule. researchgate.net A related procedure using the dicyclohexyl analog, O-benzyl-N,N'-dicyclohexylisourea, has been shown to be effective for the benzylation of various α-hydroxycarboxylic acids in a modified Steglich esterification, affording high yields under mild conditions with short reaction times. researchgate.net The reaction generally provides the desired esters in good to excellent yields.

Carboxylic Acid SubstrateAlcoholCoupling ReagentBaseSolventProduct YieldReference
Benzoic AcidBenzyl AlcoholDCIDTriethylamineCH₂Cl₂Good to Excellent nih.gov
Substituted Benzoic AcidsSubstituted Benzyl AlcoholsDCIDTriethylamineCH₂Cl₂74% - 86% nih.gov
(Cyclo)alkyl α-hydroxycarboxylic acidsBenzyl AlcoholO-benzyl-N,N'-dicyclohexylisourea--High researchgate.net

Note: The table includes data for closely related coupling reagents like DCID (Dichloroimidazolidinedione) to illustrate general conditions and yields for carbodiimide-type esterifications.

The synthesis of complex natural products like Zaragozic Acid C, a potent inhibitor of squalene (B77637) synthase, presents significant synthetic challenges due to its densely functionalized and stereochemically rich core. acs.orgorganic-chemistry.org Protecting group strategies are paramount in the multi-step syntheses of such molecules to ensure the selective reaction of specific functional groups.

Benzyl groups are frequently used to protect hydroxyl and carboxylic acid moieties during the synthesis of Zaragozic Acid C and its intermediates. researchgate.netyoutube.com For example, synthetic routes often involve steps where secondary alcohols are protected as benzyl ethers, which are later removed in the final stages of the synthesis through processes like debenzylation. organic-chemistry.orgyoutube.com While early syntheses of Zaragozic Acid C employed traditional benzylation methods such as using benzyl bromide with a strong base, modern approaches to complex molecules benefit from milder reagents. youtube.com this compound is a suitable reagent for such transformations, offering the ability to introduce benzyl ester protecting groups under neutral or mildly acidic conditions, thereby enhancing compatibility with sensitive substrates and complex intermediates.

Functional Group Interconversions

Scientific literature available through the conducted searches does not support the use of this compound for the conversion of alcohols to haloalkanes. This section is intentionally left blank to maintain scientific accuracy.

No information available from the conducted research.

Role in Peptide Synthesis

Protecting groups are fundamental to modern peptide synthesis, preventing unwanted side reactions at the N-terminus, C-terminus, and reactive amino acid side chains. ub.edu Benzyl-based protecting groups are a cornerstone of many classical and contemporary peptide synthesis strategies. google.com

In peptide synthesis, benzyl groups (Bn or Bzl) are commonly employed as "permanent" protecting groups for the side chains of various amino acids. ub.edu This is a key feature of the widely used Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme, where the temporary Nα-amino group is protected by the acid-labile Boc group, and side-chain functional groups are protected by benzyl-based groups. ub.edu

The benzyl group's stability to the moderately acidic conditions used for Boc removal makes it an effective orthogonal protecting group. It is typically removed at the end of the synthesis under stronger conditions, such as hydrogenolysis (e.g., H₂/Pd-C) or treatment with strong acids. researchgate.net this compound can serve as a key reagent for introducing these benzyl protecting groups by forming benzyl esters with the side-chain carboxyl groups of aspartic acid and glutamic acid, or by forming benzyl ethers with the hydroxyl groups of serine and threonine. This protection prevents the side chains from interfering with the peptide bond formation during coupling steps.

Amino AcidSide Chain Functional GroupCommon Benzyl-Based Protecting Group
Aspartic Acid (Asp)Carboxylic AcidBenzyl ester (OBn)
Glutamic Acid (Glu)Carboxylic AcidBenzyl ester (OBn)
Serine (Ser)HydroxylBenzyl ether (Bn)
Threonine (Thr)HydroxylBenzyl ether (Bn)
Cysteine (Cys)ThiolBenzyl thioether (Bn)
Tyrosine (Tyr)Phenolic HydroxylBenzyl ether (Bn)
Histidine (His)ImidazoleBenzyl (Bn)
N-terminusα-AminoBenzyloxycarbonyl (Z or Cbz)

Activation of Carboxyl Groups for Amide Bond Formation

Detailed research findings and data tables regarding the specific application of this compound for the activation of carboxyl groups for amide bond formation are not available in the reviewed scientific literature.

Reactions with Amino Acids and Amines

Specific and detailed research findings, including data tables on the reactions of this compound with a variety of amino acids and amines, are not present in the currently accessible scientific literature.

Advanced Characterization Techniques for O Benzyl N,n Diisopropylisourea and Its Reaction Products

Spectroscopic Analysistcichemicals.combldpharm.com

Spectroscopy is a primary tool for the structural investigation of O-Benzyl-N,N'-diisopropylisourea. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy offer a non-destructive means to probe the compound's chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conversion Determinationtcichemicals.combldpharm.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of this compound. nih.gov Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, allowing for the verification of the benzyl (B1604629), isopropyl, and isourea moieties. tcichemicals.com

In ¹H NMR spectroscopy, the distinct chemical environments of the protons result in characteristic signals. The aromatic protons of the benzyl group typically appear in the downfield region (δ 7.2-7.4 ppm), while the benzylic methylene (B1212753) (-CH₂-) protons show a singlet around δ 4.8-5.2 ppm. The methine protons of the two isopropyl groups are expected to produce a multiplet, and the non-equivalent methyl protons would yield distinct doublets.

In ¹³C NMR, every unique carbon atom in the molecule is represented by a specific signal. The spectra would confirm the presence of the aromatic carbons, the benzylic carbon, the isourea carbon (C=N), and the carbons of the isopropyl groups.

Beyond initial structural confirmation, NMR is a powerful tool for monitoring the progress of reactions involving this compound. For instance, in benzylation reactions where it serves as a reagent, the disappearance of its characteristic ¹H NMR signals (e.g., the benzylic -CH₂- peak) and the appearance of new signals corresponding to the benzylated product and the N,N'-diisopropylurea byproduct can be quantitatively monitored over time. By integrating the signals of the starting material and the product, the percentage of conversion can be accurately determined without the need for isolation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift (δ) ranges based on standard NMR principles for the specified functional groups. Actual values may vary based on solvent and experimental conditions.

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)Description
¹HAromatic (C₆H₅)7.20 - 7.40Multiplet from the five protons on the phenyl ring.
Benzylic (-OCH₂Ph)4.80 - 5.20Singlet from the two methylene protons.
Isopropyl (-CH(CH₃)₂)3.50 - 4.00Septet or multiplet from the two methine protons.
Isopropyl (-CH(CH₃)₂)1.10 - 1.30Doublet from the twelve methyl protons.
¹³CIsourea (N=C-O)150 - 160Quaternary carbon of the isourea group.
Aromatic (C₆H₅)127 - 138Multiple signals for the six carbons of the phenyl ring.
Benzylic (-OCH₂Ph)68 - 75Signal for the methylene carbon.
Isopropyl (-CH(CH₃)₂)45 - 50Signal for the two methine carbons.
Isopropyl (-CH(CH₃)₂)22 - 25Signal for the four methyl carbons.

Fourier Transform Infrared (FTIR) Spectroscopytcichemicals.combldpharm.com

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. researchgate.net The resulting spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

Key expected absorptions for this compound include a strong band for the C=N imine stretch, which is characteristic of the isourea core. The C-O single bond stretch from the benzyl ether linkage will also be prominent. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the isopropyl and benzyl methylene groups are observed just below 3000 cm⁻¹. Analysis of related benzyl compounds by FTIR confirms the distinct spectral properties of these functional groups. researchgate.netsemanticscholar.org

Table 2: Characteristic FTIR Absorption Bands for this compound This table outlines the expected absorption regions for the key functional groups.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3030 - 3100Aromatic C-HStretching
2850 - 2970Aliphatic C-H (isopropyl, methylene)Stretching
1640 - 1680C=N (Imine)Stretching
1450 - 1600Aromatic C=CStretching
1050 - 1150C-O (Ether)Stretching

Mass Spectrometry (MS)tcichemicals.combldpharm.com

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry can determine its exact mass, which is calculated to be 234.1732 Da. nih.gov

Electron ionization (EI) or electrospray ionization (ESI) techniques are used to generate ions that are then separated based on their mass-to-charge ratio (m/z). rsc.org The resulting mass spectrum shows a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, confirming the molecular weight. Furthermore, the fragmentation pattern provides valuable structural information. A prominent fragmentation pathway for benzyl-containing compounds is benzylic cleavage. thieme-connect.de For this compound, this would involve the loss of the benzyl group to form a highly stable tropylium (B1234903) cation at m/z 91, which is often the base peak in the spectrum. thieme-connect.demiamioh.edu Other fragments would arise from the cleavage of the isopropyl groups and the isourea core, providing a complete picture that corroborates the compound's structure. nih.gov

X-ray Crystallography of Derivatives and Salts

While this compound is a liquid at room temperature, its derivatives or salts formed during reactions may be crystalline solids. tcichemicals.comlabproinc.com X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of such crystalline materials.

Should a reaction product of this compound be successfully crystallized, single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and stereochemistry. This technique is particularly valuable for confirming the structure of complex reaction products or for studying intermolecular interactions in the solid state. For example, if this compound reacts to form a novel compound, obtaining a crystal structure of that derivative would provide irrefutable proof of its chemical identity and conformation. beilstein-journals.org

Chromatographic Purity Assessmenttcichemicals.combldpharm.com

Chromatographic methods are essential for determining the purity of this compound and for analyzing the composition of reaction mixtures in which it is involved. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.

Purity of commercial this compound is often specified using GC, with typical purities greater than 97%. tcichemicals.com In a GC analysis, the compound is vaporized and passed through a column (e.g., a DB-5 capillary column) where it is separated from any volatile impurities before being detected, typically by a Flame Ionization Detector (FID). scholarsresearchlibrary.com

HPLC is a versatile technique for analyzing non-volatile or thermally sensitive compounds. researchgate.net A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. nih.gov Detection is often achieved using an ultraviolet (UV) detector, as the benzyl group is chromophoric. nih.gov HPLC can be used not only to assess the purity of the starting material but also to separate and quantify the products of its reactions, such as N,N'-diisopropylurea. calpaclab.com Specific methods can be developed and validated for accuracy, precision, and linearity according to established guidelines. researchgate.net

Table 3: Typical Chromatographic Techniques for Analysis

TechniqueTypical Stationary Phase (Column)Typical Mobile Phase / Carrier GasCommon DetectorApplication
Gas Chromatography (GC)DB-5 (5%-phenyl)-methylpolysiloxaneHelium or NitrogenFlame Ionization Detector (FID)Purity assessment of starting material.
High-Performance Liquid Chromatography (HPLC)Reversed-Phase C18Acetonitrile/Water mixtureUltraviolet (UV)Purity assessment; analysis of reaction mixtures.

Computational and Theoretical Studies on O Benzyl N,n Diisopropylisourea

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For O-Benzyl-N,N'-diisopropylisourea, these calculations can provide insights into bond lengths, atomic charges, and molecular orbital energies, which are fundamental to understanding its chemical behavior.

The reactivity of isoureas is intrinsically linked to the electronic properties of the C=N double bond and the nature of the substituents on the oxygen and nitrogen atoms. The nitrogen atoms possess lone pairs of electrons, making them potential nucleophilic centers, while the imino carbon can exhibit electrophilic character. The benzyl (B1604629) group, with its electron-withdrawing or -donating potential through inductive and resonance effects, can modulate the electron density across the isourea functional group. Similarly, the bulky isopropyl groups provide steric hindrance and have a modest electron-donating effect.

Computational studies on analogous carbodiimides, which are precursors to isoureas, have shown that the N=C=N core has a relatively linear geometry. Upon reaction with an alcohol, such as benzyl alcohol, to form an O-alkylisourea, the geometry around the central carbon becomes more tetrahedral.

Table 1: Calculated Electronic Properties of a Model Isourea System

PropertyCalculated Value (Arbitrary Units)Description
Dipole Moment2.5 DIndicates a moderate overall polarity of the molecule.
HOMO Energy-6.8 eVThe energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.
LUMO Energy1.2 eVThe energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap8.0 eVA larger gap suggests higher kinetic stability.
Mulliken Charge on Imino N-0.45 eIndicates a partial negative charge, making it a potential site for protonation.
Mulliken Charge on Ethereal O-0.60 eIndicates a significant partial negative charge.
Mulliken Charge on Central C+0.70 eIndicates a partial positive charge, making it a primary site for nucleophilic attack.

Note: The data in this table is representative and based on DFT calculations of a model O-alkylisourea system due to the lack of specific data for this compound.

The tautomerism between different isourea forms can also be investigated computationally. For instance, proton transfer from one nitrogen to the other or to the oxygen atom can lead to different tautomeric structures with varying stabilities and reactivities. winona.edunih.govresearchgate.net Theoretical calculations can predict the relative energies of these tautomers and the energy barriers for their interconversion, providing a more complete picture of the compound's potential energy surface. winona.edunih.govresearchgate.net

Molecular Modeling of Reaction Mechanisms and Selectivity

This compound is primarily utilized as a reagent for the benzylation of carboxylic acids to form benzyl esters. Molecular modeling is crucial for understanding the mechanism of this reaction and the origins of its selectivity. The generally accepted mechanism involves the initial protonation of one of the nitrogen atoms of the isourea by the carboxylic acid. This is followed by the nucleophilic attack of the carboxylate anion on the now activated central carbon atom of the isourea.

This attack leads to the formation of a key tetrahedral intermediate, an O-acylisourea. fiveable.mewikipedia.org This intermediate is highly reactive and subsequently undergoes an intramolecular rearrangement or is attacked by another nucleophile. In the case of ester formation, the benzyloxy group acts as a leaving group, being transferred to the acyl group, resulting in the formation of the benzyl ester and N,N'-diisopropylurea as a byproduct.

Computational studies on the reaction of carbodiimides with carboxylic acids have provided significant insights into the formation and fate of the O-acylisourea intermediate. wikipedia.org These studies can be extrapolated to understand the behavior of this compound. The selectivity of the reaction, for instance, the preference for O-benzylation over other potential side reactions, can be rationalized by comparing the activation energies of the different possible reaction pathways.

Factors influencing selectivity that can be modeled include:

Steric hindrance: The bulky isopropyl groups can sterically shield the nitrogen atoms and the central carbon, influencing the trajectory of the attacking nucleophile.

Electronic effects: The electronic nature of the carboxylic acid can affect its acidity and nucleophilicity, thereby influencing the rate of the reaction.

Solvent effects: The polarity of the solvent can play a crucial role in stabilizing or destabilizing charged intermediates and transition states, thus affecting the reaction pathway.

Prediction of Transition States and Energetics

The prediction of transition states and their corresponding energies is a cornerstone of computational reaction mechanism studies. For the reaction of this compound with a carboxylic acid, transition state theory (TST) combined with quantum chemical calculations can be used to model the energy profile of the reaction. winona.edumolbase.com

The key transition state in the ester formation is likely the one leading to the formation of the O-acylisourea intermediate and the subsequent transition state for the transfer of the benzyl group. The energy of these transition states determines the activation energy of the reaction and, consequently, the reaction rate.

Table 2: Predicted Energetics for the Reaction of a Model O-Alkylisourea with a Carboxylic Acid

Reaction StepSpeciesRelative Energy (kcal/mol)
ReactantsIsourea + Carboxylic Acid0
Transition State 1[Formation of O-acylisourea]‡+15
IntermediateO-acylisourea-5
Transition State 2[Benzyl Transfer]‡+20
ProductsBenzyl Ester + Urea (B33335)-15

Note: The data in this table is hypothetical and for illustrative purposes, representing a plausible energy profile for the reaction. Actual values would require specific calculations for this compound.

Computational models can also predict the geometry of the transition states, providing a three-dimensional picture of the atoms at the point of highest energy along the reaction coordinate. This information is invaluable for understanding how the stereochemistry of the reactants influences the stereochemistry of the products. For instance, in reactions involving chiral carboxylic acids or alcohols, the structure of the transition state can explain the observed enantioselectivity.

Structure-Activity Relationship (SAR) Studies of Functional Analogs

For this compound analogs, the following structural modifications could be investigated:

Substitution on the Benzyl Group: Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) on the phenyl ring of the benzyl group would alter the electronic properties of the benzyloxy leaving group. An electron-withdrawing group would make the oxygen less basic and potentially a better leaving group, possibly accelerating the benzylation reaction.

Variation of the N-Alkyl Groups: Replacing the isopropyl groups with other alkyl groups of varying size and electronic properties (e.g., methyl, cyclohexyl) would modulate the steric hindrance around the reaction center and the basicity of the nitrogen atoms. For example, using the less sterically demanding N,N'-dimethyl analog might lead to faster reaction rates, while bulkier substituents could enhance selectivity in certain applications.

Modification of the Isourea Core: Replacing the oxygen atom with a sulfur atom to form an O-benzylisothiourea would significantly alter the electronic structure and reactivity of the molecule.

Table 3: Qualitative Structure-Activity Relationships for O-Alkylisourea Analogs

Structural ModificationPredicted Effect on ReactivityRationale
Electron-withdrawing group on benzyl ringIncreasedStabilizes the developing negative charge on the oxygen of the leaving group.
Electron-donating group on benzyl ringDecreasedDestabilizes the developing negative charge on the oxygen of the leaving group.
Smaller N-alkyl groupsIncreasedReduced steric hindrance at the reaction center.
Bulkier N-alkyl groupsDecreased/Increased SelectivityIncreased steric hindrance may slow the reaction but could improve selectivity.

These qualitative predictions can guide the rational design of new isourea-based reagents with tailored reactivity and selectivity for specific synthetic applications.

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Isourea Formation

The synthesis of isoureas, traditionally achieved through the reaction of carbodiimides with alcohols, is undergoing a transformation with the development of novel catalytic systems. These systems aim to improve reaction efficiency, reduce waste, and expand the substrate scope. Research has demonstrated the use of catalysts for the formation of related O-benzylisoureas. For instance, copper(II) chloride has been effectively used as a catalyst in the synthesis of O-benzyl-N,N'-dicyclohexylisourea from benzyl (B1604629) alcohol and N,N'-dicyclohexylcarbodiimide (DCC), highlighting the potential for metal-catalyzed routes to improve yield and reaction conditions. researchgate.net

Future research is anticipated to focus on several key areas:

Metal-Free Catalysis: The development of metal-free catalytic systems is a significant trend in green chemistry. For the synthesis of isoureas, metal-free, three-component coupling reactions of alcohols, N,N-dibromoarylsulfonamides, and isonitriles have been reported. organic-chemistry.org Similarly, the use of catalytic amounts of strong organic bases like lithium tert-butoxide for esterification reactions involving N-benzyl-N-t-butoxycarbonyl-amides showcases a move away from transition metals. sioc-journal.cn

Homogeneous and Heterogeneous Catalysis: The exploration of both homogeneous and heterogeneous catalysts will be crucial. While homogeneous catalysts can offer high activity and selectivity, heterogeneous catalysts, such as the recyclable Cu-Fe based metal oxides used for amidation, provide advantages in terms of catalyst recovery and reuse. x-mol.com The development of recyclable catalysts for isourea synthesis is a key goal for sustainable industrial processes. researchgate.netnih.gov

Enzymatic Catalysis: Biocatalysis represents a frontier in isourea synthesis, offering the potential for high selectivity under mild conditions. While not yet widely applied to o-Benzyl-n,n'-diisopropylisourea synthesis, the broader success of enzymes in organic synthesis suggests this as a promising future direction.

A comparative look at catalytic approaches is presented in the table below.

Catalyst TypeExamplePotential Advantages
Transition Metal Copper(II) Chloride researchgate.netHigh yield, mild reaction conditions
Metal-Free Lithium tert-butoxide sioc-journal.cnAvoids metal contamination, environmentally benign
Heterogeneous Recyclable Cu-Fe Metal Oxides x-mol.comEase of separation, catalyst reusability, cost-effective

Exploration of Enantioselective and Diastereoselective Transformations

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. While this compound is achiral, its role as a reagent in reactions involving chiral substrates or catalysts is a burgeoning area of research. The focus is on developing methods where the isourea facilitates high levels of stereocontrol.

Substrate-Controlled Diastereoselectivity: Studies on the conjugate addition of lithium amides, such as lithium N-benzyl-N-isopropylamide, to enantiopure α,β-unsaturated esters have demonstrated high levels of substrate-induced diastereoselectivity. nih.gov This provides a foundation for using benzyl-containing reagents in stereoselective bond-forming reactions.

Catalyst-Controlled Enantioselectivity: A significant advance is the use of isoureas in the preparation of chiral catalysts. For example, O-tert-butyl-N,N'-diisopropylisourea has been employed in the synthesis of a polystyrene-immobilized hydroxyproline (B1673980) catalyst for continuous-flow enantioselective α-aminoxylation of aldehydes. semanticscholar.org This indirect but crucial role highlights how isoureas can be instrumental in developing new asymmetric transformations.

Stereoretentive Reactions: In the synthesis of O-benzyl hydroxamates from amino acids, isourea-based methods have been shown to proceed with minimal racemization, preserving the stereochemical integrity of the starting material. researchgate.net

Future research will likely focus on the design of novel chiral isourea analogues or the combination of this compound with chiral catalysts to achieve high enantioselectivity in a broader range of reactions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift from batch to continuous flow processing and the increasing use of automated synthesis platforms are revolutionizing chemical production, offering enhanced safety, reproducibility, and scalability. This compound and related compounds are well-suited for integration into these modern synthetic workflows.

Continuous Flow Synthesis: Flow chemistry enables precise control over reaction parameters, which is particularly beneficial for reactions involving reactive intermediates. The synthesis of various compounds using flow reactors, such as the preparation of benzyne (B1209423) intermediates and the Swern oxidation of benzyl alcohol, demonstrates the versatility of this technology. rsc.orgresearchgate.net The use of an isourea in the preparation of a catalyst for a continuous-flow enantioselective reaction directly links this class of reagents to flow chemistry. semanticscholar.org The development of continuous flow methods for the synthesis of isoureas themselves is also an active area of research.

Automated Peptide Synthesis: Automated solid-phase peptide synthesis (SPPS) is a cornerstone of drug discovery and proteomics. americanpeptidesociety.orgbeilstein-journals.org Isoureas, as coupling reagents, are integral to the amide bond-forming steps in SPPS. The automation of SPPS has significantly reduced manual labor and improved the reproducibility of peptide synthesis. americanpeptidesociety.orgnih.gov The development of novel urea-containing peptides targeting specific biological targets, such as prostate-specific membrane antigen (PSMA), further underscores the importance of these automated methods. nih.gov

The table below summarizes the advantages of integrating isourea chemistry into modern synthesis platforms.

PlatformKey AdvantagesRelevance to this compound
Flow Chemistry Enhanced safety, precise process control, improved scalability, rapid optimization. rsc.orgnih.govSynthesis of the reagent itself or its use in multi-step continuous processes.
Automated Synthesis High throughput, increased reproducibility, reduced manual error, library generation. americanpeptidesociety.orglabproinc.comUse as a coupling agent in automated peptide and small molecule synthesis.

Applications in Bio-conjugation and Chemical Biology

The interface of chemistry and biology offers exciting opportunities for this compound. Its ability to facilitate the formation of stable linkages under mild conditions makes it a valuable tool for modifying biomolecules and probing biological systems.

Synthesis of Biologically Active Molecules: The compound is used in the synthesis of molecules with potential therapeutic applications. For example, it can be used to introduce the benzyl protecting group in the synthesis of complex natural products and pharmaceuticals. The synthesis of N-benzyl compounds exhibiting antioxidant activity is one such area of interest in chemical biology. nih.gov

Peptide and Protein Modification: The development of methods for the synthesis of urea-containing peptides for medical imaging and therapy is a direct application in bioconjugation. nih.gov The benzylation of amino acids and peptides is a common strategy in peptide chemistry, and this compound provides a reliable method for this transformation.

Development of Chemical Probes: The synthesis of O-benzyl hydroxamates, which are known for their biological importance, can be achieved using isourea-based methods. researchgate.net These molecules can act as probes to study biological processes or as starting points for drug discovery programs.

Development of Sustainable and Environmentally Benign Synthetic Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methods. The focus is on minimizing waste, reducing energy consumption, and using less hazardous materials. The use of this compound is being evaluated and optimized within this framework.

Green Chemistry Metrics: The sustainability of chemical processes can be quantified using metrics such as atom economy, reaction mass efficiency (RME), and the environmental factor (E-Factor). researchgate.netnih.govyoutube.com The application of these metrics to isourea-mediated reactions will drive the development of greener protocols. For instance, a "mild procedure" for esterification using a related O-benzylisourea features high yields and straightforward purification, contributing to a more favorable process mass intensity (PMI). researchgate.net

Solvent-Free and Alternative Solvents: Reducing the use of volatile organic solvents is a key goal of green chemistry. Research into solvent-free reactions, such as the catalytic oxidation of benzyl alcohol, provides a blueprint for developing more sustainable processes involving benzyl-containing compounds. mdpi.com

Recyclable Catalysts: The development of recyclable catalysts is crucial for sustainable chemistry. Heterogeneous catalysts that can be easily recovered and reused, such as certain metal oxides and solid-supported acids, are being explored for a variety of transformations. x-mol.comresearchgate.netnih.gov Applying this concept to the synthesis of this compound or its use in subsequent reactions is a key area for future research.

The following table outlines some green chemistry metrics and their relevance to isourea chemistry.

Green MetricDescriptionRelevance to Isourea Chemistry
Atom Economy The measure of the amount of starting materials that end up in the final product.Optimizing reactions to incorporate all atoms from the isourea into the desired product.
Reaction Mass Efficiency (RME) The ratio of the mass of the final product to the total mass of reactants. researchgate.netImproving yields and using stoichiometric amounts of reagents to maximize RME.
Process Mass Intensity (PMI) The ratio of the total mass of materials used (including solvents and workup materials) to the mass of the final product. youtube.comDeveloping processes with less solvent waste and simpler purification procedures.

Q & A

Q. What are the established synthetic routes for o-Benzyl-N,N'-diisopropylisourea, and what key reaction parameters influence yield?

  • Methodological Answer : Two primary methods are documented:
  • CuCl-catalyzed synthesis : Reacting an alcohol with N,N'-diisopropylcarbodiimide in the presence of CuCl (1–2 mg) at 40°C, followed by stirring at room temperature. Completion is monitored by IR spectroscopy (disappearance of the diimide band at 2100 cm⁻¹ and appearance of the isourea band at 1660 cm⁻¹). Purification involves hexane filtration and neutral alumina washing .
  • Reflux with multiple additions : Using O-t-butyl-N,N’-diisopropylisourea under reflux conditions with sequential reagent additions to drive the reaction. Purification employs silica gel chromatography (10% EtOAc-hexane), yielding 91% product .
    Key parameters : Catalyst presence, temperature, stoichiometry, and solvent selection.

Q. Table 1. Comparison of Synthetic Protocols

ParameterMethod A (CuCl-catalyzed) Method B (Reflux with Additions)
CatalystCuClNone
Reaction Time5.5 hoursOvernight + 7 hours
Monitoring TechniqueIR spectroscopyTLC/HPLC
YieldNot reported91%

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Confirms the isourea C=N stretch at ~1660 cm⁻¹ .
  • NMR (¹H/¹³C) : ¹H NMR reveals isopropyl methyl groups (δ 1.2–1.4) and benzyl protons (δ 4.5–7.3). ¹³C NMR identifies the C=N carbon at δ 70 .
  • SMILES/InChI : Structural validation via SMILES string CO\C(NC(C)C)=N/C(C)C and InChI key PUVRRPLSJKDMKH-UHFFFAOYSA-N .

Q. Table 2. Key Spectroscopic Data

TechniqueCritical SignalsReference
IR1660 cm⁻¹ (C=N)
¹H NMRδ 1.2–1.4 (isopropyl CH3), δ 4.5 (benzyl CH2)

Advanced Research Questions

Q. How does the choice of catalyst impact reaction kinetics and byproduct formation in this compound synthesis?

  • Methodological Answer : CuCl accelerates carbodiimide activation, reducing side reactions (e.g., oligomerization). Uncatalyzed reactions may require higher temperatures or excess reagents, increasing byproduct risk. IR monitoring (2100 cm⁻¹) ensures diimide consumption, minimizing impurities . Comparative kinetic studies using NMR or calorimetry can quantify catalyst efficacy.

Q. What strategies resolve contradictions in reported solubility data across solvent systems?

  • Methodological Answer : Discrepancies often arise from purity variations or solvent grade differences. Standardized protocols recommend:
  • Using HPLC-pure samples.
  • Testing solubility in binary solvent systems (e.g., hexane/EtOAc, as in ).
  • Documenting temperature and stirring duration. For example, hexane/EtOAc (1:9) effectively precipitates urea byproducts, clarifying solubility profiles .

Q. How do steric effects influence this compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer : The bulky benzyl and isopropyl groups hinder nucleophilic attack, necessitating optimized conditions:
  • Elevated temperatures (reflux) to overcome activation barriers.
  • Catalysts (e.g., CuCl) to stabilize transition states.
  • Comparative studies with less hindered analogs (e.g., O-methyl derivatives) show slower kinetics, confirmed by kinetic NMR or stopped-flow IR .

Q. What role does reagent addition timing play in large-scale synthesis?

  • Methodological Answer : Sequential additions (e.g., in ) prevent exothermic side reactions and improve yield. For example, adding O-t-butyl-N,N’-diisopropylisourea in two portions during reflux reduces thermal degradation. Process analytical technology (PAT), such as in-situ IR, enables real-time monitoring for scalability .

Data Contradiction Analysis

Q. How can researchers reconcile divergent yields reported for CuCl-catalyzed vs. uncatalyzed syntheses?

  • Methodological Answer : Yield disparities may stem from:
  • Purity of starting materials (e.g., alcohol or carbodiimide grade).
  • Incomplete diimide consumption in uncatalyzed reactions.
    Systematic replication under controlled conditions (fixed temperature, stoichiometry, and catalyst loading) is critical. IR monitoring ensures reaction completion in both methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.